molecular formula C29H32O8 B13860658 Bisphenol B Monobenzyl Ether-beta-D-glucuronide

Bisphenol B Monobenzyl Ether-beta-D-glucuronide

Cat. No.: B13860658
M. Wt: 508.6 g/mol
InChI Key: YPHUDBKJXXJPLP-ZBTXNHNYSA-N
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Description

Bisphenol B Monobenzyl Ether-beta-D-glucuronide is a chemical compound with the molecular formula C29H32O8 and a molecular weight of 508.56 . It is a derivative of Bisphenol B, where a benzyl ether group is attached to the beta-D-glucuronide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol B Monobenzyl Ether-beta-D-glucuronide typically involves the reaction of Bisphenol B with benzyl chloride in the presence of a base, followed by glucuronidation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Bisphenol B Monobenzyl Ether-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions typically result in the formation of ethers or esters .

Scientific Research Applications

Bisphenol B Monobenzyl Ether-beta-D-glucuronide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme activity and metabolic pathways.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Bisphenol B Monobenzyl Ether-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Another bisphenol derivative with similar chemical properties but different biological effects.

    Bisphenol S: A sulfonated derivative of bisphenol with distinct chemical and biological properties.

    Bisphenol F: A bisphenol derivative with a different substitution pattern on the aromatic ring.

Uniqueness

Bisphenol B Monobenzyl Ether-beta-D-glucuronide is unique due to its specific glucuronide moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in certain scientific research applications where other bisphenol derivatives may not be suitable.

Properties

Molecular Formula

C29H32O8

Molecular Weight

508.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C29H32O8/c1-3-29(2,19-9-13-21(14-10-19)35-17-18-7-5-4-6-8-18)20-11-15-22(16-12-20)36-28-25(32)23(30)24(31)26(37-28)27(33)34/h4-16,23-26,28,30-32H,3,17H2,1-2H3,(H,33,34)/t23-,24-,25+,26-,28+,29?/m1/s1

InChI Key

YPHUDBKJXXJPLP-ZBTXNHNYSA-N

Isomeric SMILES

CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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